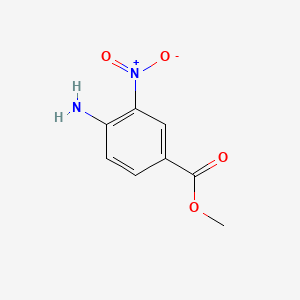

Methyl 4-amino-3-nitrobenzoate

Description

The exact mass of the compound Methyl 4-amino-3-nitrobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-amino-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-amino-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-amino-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-8(11)5-2-3-6(9)7(4-5)10(12)13/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTLUEZVPLRQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398117 | |

| Record name | methyl 4-amino-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3987-92-6 | |

| Record name | Methyl 4-amino-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3987-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-amino-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-amino-3-nitrobenzoate CAS 3987-92-6 properties

An In-depth Technical Guide to Methyl 4-amino-3-nitrobenzoate (CAS 3987-92-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-3-nitrobenzoate, a key organic intermediate. The document details its chemical and physical properties, a known synthesis protocol, and its primary applications, particularly as a building block in the synthesis of pharmaceuticals and other fine chemicals.

Physicochemical Properties

Methyl 4-amino-3-nitrobenzoate is a yellow powder at room temperature.[1][2] Its core structure consists of a benzoate moiety with both an amino group and a nitro group attached to the aromatic ring, which imparts a combination of polar and non-polar characteristics.[2] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 3987-92-6 | [3] |

| Molecular Formula | C₈H₈N₂O₄ | [3] |

| Molecular Weight | 196.16 g/mol | [3][4][5] |

| Appearance | Yellow Powder/Solid | [3] |

| Melting Point | 186-205 °C | [1] |

| IUPAC Name | methyl 4-amino-3-nitrobenzoate | [1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)N)--INVALID-LINK--=O | |

| InChI Key | HNTLUEZVPLRQEV-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of Methyl 4-amino-3-nitrobenzoate. While the full spectra are not detailed here, ¹⁵N NMR spectra for this compound are available in spectral databases.[4] Proton magnetic resonance spectra indicate a high degree of molecular symmetry, which is attributed to the presence of intramolecular hydrogen bonding.[6]

Synthesis

Methyl 4-amino-3-nitrobenzoate is typically synthesized via the esterification of 4-amino-3-nitrobenzoic acid.

Experimental Protocol: Esterification of 4-Amino-3-nitrobenzoic Acid[6]

A detailed experimental protocol for the synthesis of Methyl 4-amino-3-nitrobenzoate is as follows:

-

Suspension: 4-Amino-3-nitrobenzoic acid (50 g, 270 mmol, 1 eq.) is suspended in methanol (600 mL) at room temperature.[6]

-

Addition of Catalyst: Thionyl chloride (20 mL, 270 mmol, 1 eq.) is added dropwise to the suspension slowly.[6]

-

Reaction: The reaction mixture is heated to reflux and maintained for 16 hours.[6]

-

Isolation: After the reaction is complete, the mixture is cooled to room temperature.[6]

-

Purification: The resulting yellow solid product is collected by filtration. The product can often be used in subsequent reactions without the need for further purification.[6]

This process yields Methyl 4-amino-3-nitrobenzoate with high purity. Mass spectrometry analysis of the product shows [M+H]⁺ = 197.3.[6]

Applications in Research and Development

Methyl 4-amino-3-nitrobenzoate serves as a versatile intermediate in organic synthesis.[2] Its functional groups—amino, nitro, and methyl ester—offer multiple reaction sites for building more complex molecules.

-

Pharmaceutical Intermediate: It is utilized as a precursor in the synthesis of various pharmaceuticals.[2] The amino and nitro groups can be readily modified, making it a valuable building block for creating libraries of compounds for drug discovery.

-

Dye and Agrochemical Synthesis: This compound is also an intermediate in the production of dyes and agrochemicals.[2]

-

Material Science: It can be used to prepare anilines that feature intramolecular hydrogen bonds, which is of interest in the study of molecular structures and their properties.[6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 4-amino-3-nitrobenzoate is classified as harmful if swallowed (Acute Toxicity 4, Oral).[4] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. Methyl 4-amino-3-nitrobenzoate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. CAS 3987-92-6: Methyl 4-amino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 3. Methyl 4-amino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 4. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. methyl 4-amino-3-nitrobenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6 [chemicalbook.com]

A Comprehensive Technical Guide to Methyl 4-amino-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and potential applications of Methyl 4-amino-3-nitrobenzoate. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Physicochemical Properties

Methyl 4-amino-3-nitrobenzoate is a yellow crystalline solid at room temperature.[1] Its core physicochemical properties are summarized in the table below, providing a comprehensive overview for handling, characterization, and experimental design.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂O₄ | [2][3] |

| Molecular Weight | 196.16 g/mol | [2] |

| CAS Number | 3987-92-6 | [2][3] |

| Appearance | Yellow powder/solid | [1] |

| Melting Point | 186-205 °C (range), 204 °C (specific) | [1] |

| Boiling Point | Not readily available (likely decomposes) | |

| Solubility | Data in common solvents is not readily available. It is advisable to test solubility in small quantities in solvents such as DMSO, DMF, and hot ethanol. | |

| pKa (predicted) | -2.59 ± 0.10 | |

| Storage Temperature | Room temperature, in a dry, dark place. |

Synthesis of Methyl 4-amino-3-nitrobenzoate

The primary route for the synthesis of Methyl 4-amino-3-nitrobenzoate is through the esterification of 4-amino-3-nitrobenzoic acid. A common and effective method involves the use of thionyl chloride in methanol.

Experimental Protocol: Esterification of 4-amino-3-nitrobenzoic acid

This protocol details the synthesis of Methyl 4-amino-3-nitrobenzoate from its corresponding carboxylic acid.

Materials:

-

4-amino-3-nitrobenzoic acid

-

Methanol (reagent grade)

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Buchner funnel and filter paper

-

Beaker

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 4-amino-3-nitrobenzoic acid in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled and stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-16 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product, Methyl 4-amino-3-nitrobenzoate, will precipitate as a yellow solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold methanol to remove any unreacted starting material and impurities.

-

Dry the purified product under vacuum.

Spectral Data

While publicly available spectra are limited, the following table summarizes the expected spectral characteristics of Methyl 4-amino-3-nitrobenzoate based on its structure. Researchers should perform their own spectral analysis for confirmation.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the amino group protons, and the methyl ester protons. The aromatic protons will likely appear as a complex multiplet pattern due to the substitution pattern. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to the electron-withdrawing nitro group and electron-donating amino group), and the methyl carbon of the ester. |

| Infrared (IR) | Characteristic absorption bands for the N-H stretching of the amino group, the C=O stretching of the ester, the asymmetric and symmetric stretching of the nitro group, and C-H and C=C stretching of the aromatic ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (196.16 g/mol ). Fragmentation patterns may involve the loss of the methoxy group, the nitro group, and other fragments. |

Experimental Protocols for Physicochemical Property Determination

Detailed experimental protocols for the determination of the physicochemical properties of Methyl 4-amino-3-nitrobenzoate are not widely published. Therefore, generalized standard procedures are described below.

Determination of Solubility

A standard protocol to determine the solubility of a compound in various solvents involves preparing saturated solutions and quantifying the dissolved solute.

Determination of pKa

The pKa of a compound can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration Protocol:

-

Dissolve a precise amount of Methyl 4-amino-3-nitrobenzoate in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility in water is low).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Record the pH of the solution as a function of the volume of titrant added.

-

Plot the titration curve (pH vs. volume of titrant).

-

The pKa can be determined from the pH at the half-equivalence point.

Applications in Research and Drug Development

Methyl 4-amino-3-nitrobenzoate serves as a versatile intermediate in organic synthesis. The presence of three distinct functional groups—an amino group, a nitro group, and a methyl ester—on an aromatic ring allows for a variety of chemical transformations.

-

Pharmaceutical Synthesis: While direct applications in marketed drugs are not prominent, this compound and its derivatives are valuable building blocks for the synthesis of more complex molecules with potential biological activity. For instance, related nitrobenzoate derivatives have been investigated for their antifungal properties.[4] The amino and nitro groups can be readily modified to introduce further complexity and to construct heterocyclic ring systems, which are common scaffolds in many pharmaceuticals.

-

Materials Science: The aromatic nature and the presence of polar functional groups suggest potential applications in the synthesis of novel polymers and dyes.

It is important to note that while the parent compound's biological activity is not extensively documented, derivatives of nitrobenzoic acids have been explored for various therapeutic areas. For example, 4-methyl-3-nitrobenzoic acid has been shown to inhibit cancer cell migration.[5] This suggests that derivatives of Methyl 4-amino-3-nitrobenzoate could be of interest for biological screening.

Safety and Handling

Methyl 4-amino-3-nitrobenzoate should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.

This technical guide provides a summary of the available information on Methyl 4-amino-3-nitrobenzoate. Further research and experimental validation are encouraged to fully characterize this compound and explore its potential applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 4-amino-3-nitrobenzoate, 97% | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 4-amino-3-nitrobenzoate molecular weight and formula

An In-depth Technical Guide on Methyl 4-amino-3-nitrobenzoate: Molecular Properties

This guide provides essential molecular information for Methyl 4-amino-3-nitrobenzoate, a chemical compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.

Core Molecular Data

Methyl 4-amino-3-nitrobenzoate is an organic compound with key applications in various synthetic pathways. Its fundamental molecular properties are summarized below.

The molecular formula of Methyl 4-amino-3-nitrobenzoate is C8H8N2O4.[1][2][3][4] Its molecular weight is approximately 196.16 g/mol .[1][3] This data is crucial for stoichiometric calculations in reaction chemistry and for characterization in analytical procedures.

| Property | Value |

| Molecular Formula | C8H8N2O4[1][2][3][4] |

| Molecular Weight | 196.16 g/mol [1][3] |

Logical Relationship of Molecular Properties

The relationship between the compound's name and its core molecular properties can be visualized as a direct logical flow from identification to empirical formula and then to the calculated mass.

References

An In-depth Technical Guide on Methyl 4-amino-3-nitrobenzoate

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides the formal IUPAC name and a comprehensive list of synonyms for Methyl 4-amino-3-nitrobenzoate, a compound relevant in various research and development applications.

Nomenclature

The unequivocally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is methyl 4-amino-3-nitrobenzoate [1][2][3].

Synonyms and Identifiers

To facilitate exhaustive literature searches and unambiguous identification in experimental protocols, a compilation of synonyms and database identifiers is essential. The following table summarizes the various names and identifiers associated with Methyl 4-amino-3-nitrobenzoate.

| Type | Identifier |

| IUPAC Name | methyl 4-amino-3-nitrobenzoate[1][2][3] |

| CAS Number | 3987-92-6[1][2] |

| Systematic & Common Synonyms | 2-Amino-5-(methoxycarbonyl)nitrobenzene[4] |

| 2-amino-5-methoxycarbonyl nitrobenzene[5] | |

| 3-Nitro-4-aminobenzoic acid methyl ester[4][5] | |

| 4-Amino-3-nitro-benzoic acid methyl ester[1][4][5] | |

| 4-amino-3-nitrobenzoicacidmethylester[4][5] | |

| 4-Amino-3-nitromethylbenzoate[5] | |

| 4-methoxycarbonyl-2-nitroaniline[1][4][5] | |

| 4-(Methoxycarbonyl)-2-nitroaniline[4] | |

| Benzoic acid, 4-amino-3-nitro-, methyl ester[1][5] | |

| Methyl 3-nitro-4-aminobenzoate[5] | |

| Methyl 4-amino-3-nitro-benzoate[1][4] | |

| Methyl 4-amino-3-nitrobenzenecarboxylate[1][4][5] |

Logical Relationship of Nomenclature

The relationship between the primary name and its various synonyms is crucial for database searches and chemical inventory management. The following diagram illustrates this logical hierarchy.

References

- 1. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H34348.09 [thermofisher.com]

- 3. Methyl 4-amino-3-nitrobenzoate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. Methyl 4-amino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 5. Methyl 4-amino-3-nitrobenzoate, 97% | Fisher Scientific [fishersci.ca]

In-Depth Technical Guide to the Spectral Data of 4-Methoxycarbonyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-methoxycarbonyl-2-nitroaniline, also known by its IUPAC name, Methyl 4-amino-3-nitrobenzoate. This document is intended to be a valuable resource for researchers and professionals involved in organic synthesis, drug discovery, and materials science, offering detailed spectral information and the methodologies for its acquisition.

Chemical Structure and Properties

IUPAC Name: Methyl 4-amino-3-nitrobenzoate Synonym: 4-Methoxycarbonyl-2-nitroaniline CAS Number: 3987-92-6 Molecular Formula: C₈H₈N₂O₄ Molecular Weight: 196.16 g/mol

Spectral Data Summary

The following tables summarize the available quantitative spectral data for 4-methoxycarbonyl-2-nitroaniline.

Mass Spectrometry

| Ion | m/z |

| [M+H]⁺ | 197.3 |

Table 1: Mass Spectrometry data for 4-methoxycarbonyl-2-nitroaniline.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Detailed experimental IR spectra with specific peak assignments for 4-methoxycarbonyl-2-nitroaniline are not currently available in the public literature. General expected absorption regions for the functional groups present in the molecule are listed in the experimental protocols section.

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectral data presented.

Synthesis of Methyl 4-amino-3-nitrobenzoate

A common synthetic route to Methyl 4-amino-3-nitrobenzoate involves the esterification of 4-amino-3-nitrobenzoic acid.

Procedure:

-

4-Amino-3-nitrobenzoic acid is suspended in methanol at room temperature.

-

Thionyl chloride is slowly added dropwise to the suspension.

-

The reaction mixture is heated to reflux and maintained for approximately 16 hours.

-

Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the product.

-

The resulting yellow solid, Methyl 4-amino-3-nitrobenzoate, is collected by filtration.[1]

Mass Spectrometry

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) is a suitable technique for the analysis of this compound.

Sample Preparation:

-

A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The solution is then directly infused into the mass spectrometer.

Data Acquisition:

-

The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

-

The mass-to-charge ratio (m/z) is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural elucidation.

Sample Preparation:

-

Approximately 5-10 mg of the purified solid is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a standard 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to identify the number and chemical environment of the carbon atoms.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the infrared spectrum.

Sample Preparation (KBr Pellet Method):

-

A small amount of the solid sample is finely ground with dry potassium bromide (KBr).

-

The mixture is then pressed into a thin, transparent pellet.

-

The pellet is placed in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected characteristic absorption bands include:

-

N-H stretching vibrations (amine group).

-

C=O stretching vibration (ester group).

-

NO₂ stretching vibrations (nitro group).

-

Aromatic C-H and C=C stretching vibrations.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of 4-methoxycarbonyl-2-nitroaniline.

Caption: Workflow for the synthesis and spectral characterization.

References

An In-depth Technical Guide to the Solubility of Methyl 4-Amino-3-Nitrobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 4-amino-3-nitrobenzoate, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. Methyl 4-amino-3-nitrobenzoate possesses both polar (amino and nitro groups) and non-polar (benzene ring and methyl ester group) characteristics, leading to a varied solubility profile across different organic solvents.[1] Factors such as temperature, solvent polarity, and the potential for hydrogen bonding all play a significant role in its dissolution.

Qualitative Solubility Profile

Methyl 4-amino-3-nitrobenzoate is generally described as being soluble in a range of common organic solvents.[2][3] Published data and supplier information indicate its solubility in dimethyl sulfoxide (DMSO), methanol, and ethyl acetate.[2] A related compound, methyl 2-amino-5-nitrobenzoate, is also noted to be soluble in organic solvents while being sparingly soluble in water.[3] Aromatic nitro compounds, as a class, are typically readily soluble in most organic solvents.

| Solvent Polarity | Solvent Examples | Expected Solubility of Methyl 4-Amino-3-Nitrobenzoate |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High |

| Polar Protic | Methanol, Ethanol | Moderate to High |

| Intermediate Polarity | Ethyl Acetate, Acetone | Moderate |

| Non-Polar | Toluene, Hexane | Low |

Experimental Protocol for Solubility Determination: Isothermal Saturation Method

The following is a detailed experimental protocol for the quantitative determination of the solubility of methyl 4-amino-3-nitrobenzoate in an organic solvent using the widely accepted isothermal saturation method, followed by gravimetric analysis.

1. Materials and Equipment:

-

Methyl 4-amino-3-nitrobenzoate (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pipettes and volumetric flasks

-

Drying oven

2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 4-amino-3-nitrobenzoate to a series of glass vials, each containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 35 °C, 45 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter (of appropriate pore size, e.g., 0.45 µm) into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask using a gentle stream of nitrogen or by placing it in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the flask in a drying oven at a temperature below the melting point of the solute until a constant weight is achieved.

-

Cool the flask in a desiccator and re-weigh it.

-

3. Data Calculation:

The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:

S ( g/100 mL) = [ (m_2 - m_1) / V ] * 100

Where:

-

m₁ is the mass of the empty volumetric flask (g).

-

m₂ is the mass of the volumetric flask with the dried solute (g).

-

V is the volume of the filtered supernatant taken for analysis (mL).

Factors Influencing Solubility: A Logical Relationship

The solubility of methyl 4-amino-3-nitrobenzoate is a multifactorial property. The following diagram illustrates the key relationships between the solute, solvent, and external conditions that govern its solubility.

Experimental Workflow for Solubility Determination

The following diagram outlines the systematic workflow for the experimental determination of solubility as described in the protocol above.

Conclusion

While specific quantitative solubility data for methyl 4-amino-3-nitrobenzoate in a wide array of organic solvents is not extensively documented in publicly accessible literature, its chemical structure suggests good solubility in polar aprotic and polar protic solvents. For research and development purposes, it is highly recommended to experimentally determine the solubility in the specific solvent systems of interest using a robust and validated method, such as the isothermal saturation protocol detailed in this guide. This will ensure accurate and reliable data for process optimization and formulation development.

References

Melting point and boiling point of Methyl 4-amino-3-nitrobenzoate

This technical guide provides a comprehensive overview of the physicochemical properties and synthesis of Methyl 4-amino-3-nitrobenzoate, a significant intermediate in organic synthesis, particularly in the development of pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and process visualizations.

Physicochemical Properties

The melting and boiling points are critical physical constants for the characterization and purity assessment of chemical compounds.

Data Summary

The experimentally determined melting point and the predicted boiling point of Methyl 4-amino-3-nitrobenzoate are summarized in the table below. It is important to note the observed ranges in the melting point, which can be attributed to variations in purity and experimental conditions.

| Property | Value | Source |

| Melting Point | 186-205 °C | [1] |

| 204-206 °C | [2] | |

| 188-191 °C | [3] | |

| Boiling Point | 392.8 ± 22.0 °C (Predicted) | [2] |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental for the characterization of synthesized compounds. The following are detailed, generalized protocols for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting range typically indicates a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry Methyl 4-amino-3-nitrobenzoate is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb. The thermometer and attached capillary are then immersed in the heating medium within the Thiele tube.

-

Heating: The apparatus is heated gently and slowly, with constant stirring of the heating bath to ensure uniform temperature distribution. The heating rate should be around 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the range.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. The predicted boiling point of Methyl 4-amino-3-nitrobenzoate is quite high, and specialized equipment may be necessary for its experimental determination. The following is a general method for determining the boiling point of an organic liquid.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with a high-boiling point liquid)

-

Beaker

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and both are immersed in a heating bath.

-

Heating: The heating bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Observation: The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

-

Recording: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Synthesis Workflow

Methyl 4-amino-3-nitrobenzoate is commonly synthesized via the Fischer esterification of 4-amino-3-nitrobenzoic acid with methanol in the presence of an acid catalyst. This reaction is a cornerstone of organic synthesis.

Caption: Synthesis workflow for Methyl 4-amino-3-nitrobenzoate.

Reaction Mechanism

The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, ultimately leading to the formation of the ester and water.

Caption: Mechanism of Fischer Esterification.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-amino-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of Methyl 4-amino-3-nitrobenzoate, a key intermediate in various synthetic pathways. Due to the limited availability of experimentally derived public data, this guide utilizes predicted spectral data to provide a detailed analysis of its ¹H and ¹³C NMR spectra. This document also outlines a general experimental protocol for the acquisition of such spectra and includes workflow diagrams for clarity.

Spectroscopic Data

The structural elucidation of Methyl 4-amino-3-nitrobenzoate can be effectively achieved through ¹H and ¹³C NMR spectroscopy. The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons and carbons in the molecule.

Table 1: Predicted ¹H NMR Spectral Data for Methyl 4-amino-3-nitrobenzoate

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 | 6.90 | Doublet (d) | 1H | 8.6 |

| H-2 | 8.05 | Doublet of doublets (dd) | 1H | 8.6, 2.2 |

| H-6 | 8.50 | Doublet (d) | 1H | 2.2 |

| -OCH₃ | 3.85 | Singlet (s) | 3H | - |

| -NH₂ | 7.80 | Broad singlet (br s) | 2H | - |

Table 2: Predicted ¹³C NMR Spectral Data for Methyl 4-amino-3-nitrobenzoate

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 165.5 |

| C-4 | 148.0 |

| C-3 | 135.0 |

| C-1 | 120.0 |

| C-6 | 130.0 |

| C-2 | 125.0 |

| C-5 | 118.0 |

| -OCH₃ | 52.5 |

Experimental Protocols

The following section details a general methodology for acquiring the ¹H and ¹³C NMR spectra of Methyl 4-amino-3-nitrobenzoate.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity Methyl 4-amino-3-nitrobenzoate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent may depend on the sample's solubility and the desired chemical shift referencing.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

-

The spectra can be recorded on a 300 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard pulse program is typically used.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum by removing C-H coupling.

3. Data Acquisition Parameters (Example):

-

¹H NMR:

-

Spectral Width: 10-12 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-2 seconds

-

Pulse Angle: 30-45 degrees

-

-

¹³C NMR:

-

Spectral Width: 200-220 ppm

-

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

Pulse Angle: 45-90 degrees

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard (TMS).

Visualizations

The following diagrams illustrate the logical workflow for NMR analysis and the expected signaling pathways in the ¹H NMR spectrum of Methyl 4-amino-3-nitrobenzoate.

Caption: Workflow for NMR Sample Preparation, Data Acquisition, and Analysis.

Caption: Predicted ¹H NMR Signaling and Coupling for Methyl 4-amino-3-nitrobenzoate.

An In-depth Technical Guide to the Safe Handling of Methyl 4-amino-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information and handling procedures for Methyl 4-amino-3-nitrobenzoate (CAS No: 3987-92-6), a chemical intermediate utilized in various research and development applications. Adherence to the safety protocols outlined herein is crucial to mitigate potential risks and ensure a safe laboratory environment.

Physicochemical and Hazard Information

A thorough understanding of the physicochemical properties and associated hazards of Methyl 4-amino-3-nitrobenzoate is the foundation of its safe handling.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [1][2] |

| Molecular Weight | 196.16 g/mol | [1] |

| Appearance | Yellow powder/solid | [3] |

| Melting Point | 186-205 °C | [3] |

| Purity | Typically ≥95% - 97% | [2][3] |

| Synonyms | Methyl 4-amino-3-nitrobenzenecarboxylate, 4-Amino-3-nitrobenzoic acid methyl ester, 4-methoxycarbonyl-2-nitroaniline | [1][2] |

GHS Hazard Classification

Methyl 4-amino-3-nitrobenzoate has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |

| Warning |

Experimental Protocols for Hazard Assessment

The hazard classifications are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of key experimental methodologies relevant to the hazards of Methyl 4-amino-3-nitrobenzoate.

Acute Oral Toxicity (as per OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

Methodology:

-

Test Animals: Typically, female rats are used.[4] Animals are fasted overnight before the administration of the test substance.[4]

-

Dosage: A stepwise procedure is used, starting with a dose expected to produce some signs of toxicity. Fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight are commonly used.[5]

-

Administration: The substance is administered as a single dose by oral gavage.[5]

-

Observation Period: Animals are observed for a period of at least 14 days.[1]

-

Data Collection: Observations include mortality, body weight changes, and clinical signs of toxicity such as changes in skin and fur, eyes, and behavior.[6] A gross necropsy of all animals is performed at the end of the observation period.[5]

Skin Irritation (based on OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.

Methodology:

-

Test System: A reconstructed human epidermis (RhE) model is used, which mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Application: A small amount of the test substance is applied topically to the skin tissue surface.

-

Incubation: The treated tissues are incubated for a defined period.

-

Viability Assessment: Cell viability is measured, typically using the MTT assay, which measures mitochondrial activity. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Eye Irritation (based on OECD Guideline 492)

This in vitro method evaluates the potential of a substance to cause serious eye damage or irritation.

Methodology:

-

Test System: A reconstructed human cornea-like epithelium (RhCE) model is employed.[7]

-

Exposure: The test substance is applied to the surface of the corneal tissue for a specified duration.[8]

-

Viability Measurement: Following exposure and a post-treatment incubation period, tissue viability is determined using a quantitative method like the MTT assay.[8] A decrease in viability below a certain level suggests the substance is an eye irritant.[7]

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

This test assesses the mutagenic potential of a chemical.

Methodology:

-

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.[9]

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix).[9]

-

Evaluation: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A significant, dose-related increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[10]

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

The following PPE should be worn when handling Methyl 4-amino-3-nitrobenzoate:

| Body Part | Protection | Specifications |

| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. |

| Eyes | Safety glasses with side shields or goggles | Ensure a complete seal around the eyes. |

| Body | Laboratory coat | Should be fully buttoned. |

| Respiratory | NIOSH-approved respirator | Required when handling large quantities or when dust may be generated. |

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Avoid the formation of dust and aerosols.[12]

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[5] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[13]

-

Specific Hazards: Thermal decomposition may produce toxic gases, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[14]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in section 3.1. Avoid breathing dust.[13]

-

Containment and Cleaning: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation. Place in a sealed, labeled container for disposal.[11] Clean the spill area with a suitable solvent followed by soap and water.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Visualized Workflows and Hazard Relationships

To further aid in the safe handling and understanding of the hazards associated with Methyl 4-amino-3-nitrobenzoate, the following diagrams have been created.

Caption: A logical workflow for the safe handling of Methyl 4-amino-3-nitrobenzoate.

Caption: Relationships between the types of hazards associated with Methyl 4-amino-3-nitrobenzoate.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. siesascs.edu.in [siesascs.edu.in]

- 3. nihs.go.jp [nihs.go.jp]

- 4. fda.gov [fda.gov]

- 5. oecd.org [oecd.org]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. iivs.org [iivs.org]

- 8. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of skin irritation potential in the human 4-h patch test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. onesearch.neu.edu [onesearch.neu.edu]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to Methyl 4-amino-3-nitrobenzoate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-amino-3-nitrobenzoate, a key intermediate in organic synthesis. The document details its chemical properties, commercial availability, synthesis protocols, and significant applications, particularly in the pharmaceutical industry. All quantitative data is presented in structured tables for easy comparison, and experimental workflows are visualized using DOT language diagrams.

Introduction

Methyl 4-amino-3-nitrobenzoate is a valuable organic compound primarily utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring an amino group, a nitro group, and a methyl ester on a benzene ring, makes it a versatile precursor for creating a variety of biologically active molecules.

Physicochemical Properties

A summary of the key chemical and physical properties of Methyl 4-amino-3-nitrobenzoate is provided below.

| Property | Value | Citations |

| CAS Number | 3987-92-6 | [1][2][3][4] |

| Molecular Formula | C₈H₈N₂O₄ | [1][2][4] |

| Molecular Weight | 196.16 g/mol | [1][4] |

| Appearance | Yellow Powder/Solid | [1][2] |

| Melting Point | 186-205 °C | [2] |

| Purity | Typically ≥95-97% | [1][2] |

| IUPAC Name | methyl 4-amino-3-nitrobenzoate | [2][4] |

Commercial Availability and Suppliers

Methyl 4-amino-3-nitrobenzoate is commercially available from a variety of chemical suppliers. The typical purity offered is around 97%. Pricing and available quantities vary by supplier.

| Supplier | Available Quantities | Purity | Price (USD) |

| Thermo Scientific Chemicals | 1 g, 10 g | 97% | $34.90 (for 1 g) |

| CymitQuimica | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g, 500 g | 95% | €20.00 - €528.00 |

| Sigma-Aldrich (AldrichCPR) | Custom | Not specified; buyer assumes responsibility to confirm purity. | Sign in for pricing |

| ChemicalBook Suppliers | kg quantities | 98-99% | $7.00/kg - $100.00/kg |

Note: Prices are subject to change and may not include shipping and handling fees. The Sigma-Aldrich product is intended for early discovery research, and analytical data is not collected by the supplier.

Synthesis and Experimental Protocols

The synthesis of Methyl 4-amino-3-nitrobenzoate is typically achieved through the esterification of its carboxylic acid precursor, 4-amino-3-nitrobenzoic acid. A common and well-documented industrial method for synthesizing this precursor starts with 4-chlorobenzoic acid.

4.1. Synthesis of 4-Amino-3-nitrobenzoic Acid (Precursor)

This process involves two primary steps: nitration followed by nucleophilic aromatic substitution (amination).

References

- 1. Methyl 4-amino-3-nitrobenzoate | CymitQuimica [cymitquimica.com]

- 2. Methyl 4-amino-3-nitrobenzoate, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6 [chemicalbook.com]

- 4. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-amino-3-nitro-benzoic acid methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-amino-3-nitrobenzoate is a nitroaromatic compound with significant utility as a chemical intermediate in the synthesis of a variety of more complex molecules. Its structure, featuring an amino group, a nitro group, and a methyl ester on a benzene ring, provides multiple reactive sites for further chemical modifications. This makes it a valuable building block in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of the core characteristics of methyl 4-amino-3-nitrobenzoate, including its physicochemical properties, spectroscopic data, synthesis protocols, and potential applications, with a focus on aspects relevant to research and drug development.

Physicochemical Properties

4-amino-3-nitro-benzoic acid methyl ester is a bright yellow solid at room temperature.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-amino-3-nitro-benzoic acid methyl ester

| Property | Value | Reference(s) |

| IUPAC Name | methyl 4-amino-3-nitrobenzoate | [2] |

| CAS Number | 3987-92-6 | [2][3] |

| Molecular Formula | C₈H₈N₂O₄ | [2][3] |

| Molecular Weight | 196.16 g/mol | [2][3] |

| Appearance | Light yellow to yellow solid | [3] |

| Melting Point | 204-206 °C | [3] |

| Boiling Point (Predicted) | 392.8 ± 22.0 °C | [3] |

| Density (Predicted) | 1.386 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | -2.59 ± 0.10 | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of 4-amino-3-nitro-benzoic acid methyl ester. While comprehensive, publicly available annotated spectra are limited, the following sections describe the expected spectral features based on its chemical structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of methyl 4-amino-3-nitrobenzoate is expected to show distinct signals for the aromatic protons and the methyl ester protons. One study describes the ¹H NMR spectrum as showing a doublet at 7.04 ppm (J = 8.95 Hz) corresponding to a meta-proton, a doublet of doublets at 7.82 ppm (J = 2.10, 8.95 Hz) for an ortho-proton, and a doublet at 8.52 ppm (J = 2.01 Hz) for the remaining aromatic proton.[1] The methyl ester protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 165-170 ppm. The aromatic carbons will resonate in the 110-155 ppm region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing nitro and ester groups. The methyl carbon of the ester group will appear at a characteristic upfield position, generally around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands for 4-amino-3-nitro-benzoic acid methyl ester include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the methyl C-H stretch will be just below 3000 cm⁻¹.

-

C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.

-

NO₂ stretching: Two strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-N stretching: This will appear in the fingerprint region, typically between 1250-1360 cm⁻¹.

-

C-O stretching: The ester C-O stretch will show a strong band in the 1100-1300 cm⁻¹ region.

Mass Spectrometry

In a mass spectrum of methyl 4-amino-3-nitrobenzoate, the molecular ion peak (M⁺) would be expected at an m/z of 196.16. One synthetic protocol reported a mass spectrometry analysis showing an [M+H]⁺ peak at 197.3.[3] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and the loss of the nitro group (-NO₂).

Experimental Protocols

The synthesis of 4-amino-3-nitro-benzoic acid methyl ester is most commonly achieved through the esterification of its corresponding carboxylic acid, 4-amino-3-nitrobenzoic acid.

Synthesis of 4-amino-3-nitro-benzoic acid methyl ester via Fischer Esterification

This method involves the acid-catalyzed reaction of 4-amino-3-nitrobenzoic acid with methanol.

Materials:

-

4-amino-3-nitrobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 4-amino-3-nitrobenzoic acid and an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. The aqueous layer can be monitored for a color change to ensure complete removal of the unreacted carboxylic acid.[1]

-

Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude methyl 4-amino-3-nitrobenzoate as a bright yellow solid.[1]

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Synthesis of 4-amino-3-nitro-benzoic acid methyl ester using Thionyl Chloride

This alternative method involves the conversion of the carboxylic acid to an acid chloride followed by reaction with methanol. A more direct approach has also been reported.

Materials:

-

4-amino-3-nitrobenzoic acid

-

Methanol

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Standard laboratory glassware

Procedure: [3]

-

Suspend 4-amino-3-nitrobenzoic acid (1 equivalent) in methanol in a round-bottom flask at room temperature.

-

Slowly add thionyl chloride (1 equivalent) dropwise to the suspension.

-

Heat the reaction mixture to reflux for 16 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, methyl 4-amino-3-nitrobenzoate, will precipitate as a yellow solid.

-

Collect the solid by filtration. The product obtained by this method is often of high purity and may not require further purification.[3]

Applications in Drug Development and Research

The nitro group is a key feature in several antimicrobial agents, where it can undergo redox reactions within cells, leading to toxicity and cell death in microorganisms.[5] Therefore, it is plausible that methyl 4-amino-3-nitrobenzoate could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents.

Visualizations

Synthesis Workflow

The synthesis of 4-amino-3-nitro-benzoic acid methyl ester typically starts from 4-amino-3-nitrobenzoic acid, which itself can be synthesized from other precursors. The following diagram illustrates a common synthetic pathway.

Caption: Synthetic pathways to methyl 4-amino-3-nitrobenzoate.

Analytical Workflow

The characterization and purity assessment of 4-amino-3-nitro-benzoic acid methyl ester involves a standard workflow of analytical techniques.

Caption: General analytical workflow for compound characterization.

Conclusion

Methyl 4-amino-3-nitrobenzoate is a versatile and important chemical intermediate with established synthetic routes. Its primary value lies in its utility as a building block for more complex molecules, particularly in the pharmaceutical industry. While direct data on its biological activity is scarce, the known activities of its parent carboxylic acid and other nitroaromatic compounds suggest potential for its derivatives in drug discovery. This guide provides a foundational understanding of its key characteristics to aid researchers and scientists in its application. Further investigation into the biological profile of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. pure.bond.edu.au [pure.bond.edu.au]

- 2. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-amino-3-nitrobenzoate

Introduction

Methyl 4-amino-3-nitrobenzoate is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and dye industries.[1] Its structure, featuring both an amino and a nitro group on a benzoate backbone, makes it a versatile building block for more complex molecules.[2] This document provides a detailed protocol for the synthesis of methyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid via Fischer esterification. This method is a straightforward and common acid-catalyzed esterification suitable for introductory organic chemistry labs and research purposes.[3][4][5]

Physicochemical Data

A summary of the key physical and chemical properties of the reactant and the product is provided below for easy reference and comparison.

| Property | 4-Amino-3-nitrobenzoic Acid (Starting Material) | Methyl 4-amino-3-nitrobenzoate (Product) |

| CAS Number | 1588-83-6[1] | 3987-92-6[2][6] |

| Molecular Formula | C₇H₆N₂O₄[1] | C₈H₈N₂O₄[6][7] |

| Molecular Weight | 182.13 g/mol [1] | 196.16 g/mol [6] |

| Melting Point | ~280-297 °C (decomposes)[1][5] | ~188-206 °C[5][7][8] |

| Appearance | Ochre-yellow crystalline powder[9] | Light yellow to yellow solid[8] |

| IUPAC Name | 4-Amino-3-nitrobenzoic acid | Methyl 4-amino-3-nitrobenzoate[6] |

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of methyl 4-amino-3-nitrobenzoate using methanol and a sulfuric acid catalyst. The reaction can yield workable results within an hour.[3][4]

Materials and Reagents

-

4-Amino-3-nitrobenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

10% Sodium Carbonate (Na₂CO₃) solution or saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ice water

-

Ethyl Acetate (for extraction, if needed)

-

Anhydrous Sodium Sulfate (Na₂SO₄) (for drying, if needed)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers

-

Separatory funnel (optional, for extraction)

-

Büchner funnel and filter flask

-

Melting point apparatus

-

NMR spectrometer

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-nitrobenzoic acid and anhydrous methanol. A common ratio is 50 g of the acid to 600 mL of methanol.[2][8]

-

Acid Catalyst Addition: While stirring the suspension at room temperature, slowly and carefully add a catalytic amount of concentrated sulfuric acid.[10] A precipitate may form upon addition of the acid.[11]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Continue heating for at least 1-2 hours. The solid should dissolve as the reaction progresses. For a higher yield, the reaction can be refluxed for up to 16 hours.[2][3][8]

-

Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. A yellow solid product should precipitate.[2][8]

-

Work-up and Neutralization: Pour the cooled reaction mixture into a beaker containing ice water.[11] While stirring, slowly add a 10% sodium carbonate solution or a saturated sodium bicarbonate solution to neutralize the sulfuric acid.[5] Be cautious as gas evolution (CO₂) will occur. Continue adding the basic solution until the pH of the mixture is approximately 8.[11][12]

-

Isolation of Product: Collect the precipitated bright-yellow solid, methyl 4-amino-3-nitrobenzoate, by vacuum filtration using a Büchner funnel.[2][8]

-

Washing and Drying: Wash the collected solid with several portions of cold water to remove any remaining salts.[11] Allow the product to dry on the filter by pulling air through it for about 15 minutes. For complete drying, use a vacuum oven.

-

Purification (Optional): The crude product is often pure enough for subsequent steps.[2][8] If further purification is needed, liquid-liquid extraction can be performed before neutralization, or the dried solid can be recrystallized from a suitable solvent like ethanol.[4][5]

Characterization

The final product should be characterized to confirm its identity and purity.

-

Melting Point: Determine the melting point of the dried solid. The literature value is in the range of 188-206 °C.[5][7][8]

-

NMR Spectroscopy: The structure can be confirmed by ¹H and ¹³C NMR spectroscopy.[4][5]

Visualized Workflows and Reactions

The following diagrams illustrate the experimental workflow and the chemical reaction.

Caption: Experimental workflow for the synthesis of Methyl 4-amino-3-nitrobenzoate.

Caption: Fischer esterification of 4-amino-3-nitrobenzoic acid.

Safety Precautions

-

Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and caustic. It can cause severe burns. Always wear safety glasses, gloves, and a lab coat. Add acid slowly to the alcohol to avoid splashing.

-

Methanol (MeOH): Toxic by inhalation, ingestion, and skin absorption. It is also highly flammable. Handle in a well-ventilated fume hood away from ignition sources.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, gloves, and a lab coat, at all times in the laboratory.

References

- 1. nbinno.com [nbinno.com]

- 2. METHYL 4-AMINO-3-NITROBENZOATE | 3987-92-6 [chemicalbook.com]

- 3. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Dialnet [dialnet.unirioja.es]

- 4. research.bond.edu.au [research.bond.edu.au]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. H34348.09 [thermofisher.com]

- 8. METHYL 4-AMINO-3-NITROBENZOATE CAS#: 3987-92-6 [m.chemicalbook.com]

- 9. 4-Amino-3-nitrobenzoic acid CAS#: 1588-83-6 [m.chemicalbook.com]

- 10. Methyl 3-amino-4-hydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for the Esterification of 4-amino-3-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the esterification of 4-amino-3-nitrobenzoic acid. The primary method described is the Fischer-Speier esterification, a common and effective acid-catalyzed reaction. This protocol is adaptable for the synthesis of various alkyl esters of 4-amino-3-nitrobenzoic acid, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Introduction

4-amino-3-nitrobenzoic acid and its ester derivatives are important building blocks in organic synthesis. The presence of the amino, nitro, and carboxylic acid functionalities allows for a variety of chemical transformations. Esterification of the carboxylic acid group is a fundamental step to modify the compound's solubility, reactivity, and pharmacokinetic properties. The Fischer esterification method is a straightforward and widely used technique for this purpose, involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1][2][3][4][5]

Reaction Principle

The Fischer esterification is an equilibrium reaction. To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, and the water produced during the reaction can be removed. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7]

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of an alkyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid.

Materials:

-

4-amino-3-nitrobenzoic acid

-

Alcohol (e.g., methanol, ethanol, propanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, add 4-amino-3-nitrobenzoic acid and a 10-20 fold molar excess of the desired alcohol.

-

Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid).

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction time can range from 1 to 16 hours.[1][2][3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[8]

-

Work-up:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate. This step should be performed in a fume hood as it will generate CO₂ gas. The starting material, being a carboxylic acid, will react with the sodium bicarbonate to form a water-soluble salt.[8]

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). The desired ester product will be in the organic phase.[8]

-

-

Purification:

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent.

-

Remove the solvent using a rotary evaporator to obtain the crude product.

-

The crude product, a bright-yellow solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[1]

-

-

Characterization:

-

Determine the melting point of the purified product. The melting point of the methyl ester is reported to be in the range of 188-191 °C.[8]

-

Acquire ¹H and ¹³C NMR spectra to confirm the structure of the ester.[1][2][8]

-

Obtain an infrared (IR) spectrum to identify the characteristic ester carbonyl stretch.

-

Data Presentation

| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Volume/Mass Used | Theoretical Yield (g) | Typical Yield (%) |

| 4-amino-3-nitrobenzoic acid | 182.12 | 10 | 1.82 g | - | - |

| Methanol | 32.04 | 200 | 8.1 mL | - | - |

| Concentrated H₂SO₄ (98%) | 98.08 | ~1 | ~0.05 mL | - | - |

| Methyl 4-amino-3-nitrobenzoate | 196.15 | 10 | - | 1.96 g | 70-85 |

| Ethyl 4-amino-3-nitrobenzoate | 210.18 | 10 | - | 2.10 g | 65-80 |

Note: Typical yields are estimates and can vary based on reaction scale and conditions.

Visualization of Experimental Workflow

Caption: Experimental workflow for the Fischer esterification of 4-amino-3-nitrobenzoic acid.

Troubleshooting and Optimization

-

Low Yield: The Fischer esterification is an equilibrium process. To improve the yield, use a larger excess of the alcohol or remove water as it forms, for instance, by using a Dean-Stark apparatus.[6] Ensure that a sufficient amount of acid catalyst is used, as the basic amino group of the starting material can neutralize some of the catalyst.[6]

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of catalyst. Ensure the reflux temperature is appropriate for the alcohol being used.

-

Side Reactions: At high temperatures or with prolonged reaction times in the presence of a strong acid, side reactions such as sulfonation of the aromatic ring may occur. Monitor the reaction closely and avoid excessive heating.[6]

References

- 1. [PDF] A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.bond.edu.au [research.bond.edu.au]

- 4. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification - Dialnet [dialnet.unirioja.es]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. homework.study.com [homework.study.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis of Methyl Nitrobenzoate Isomers via Nitration of Methyl Benzoate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview and detailed protocol for the nitration of methyl benzoate, a classic example of electrophilic aromatic substitution. The ester group of methyl benzoate deactivates the aromatic ring and primarily directs the incoming nitronium ion to the meta position, yielding methyl 3-nitrobenzoate as the major product.[1] This protocol covers the reaction mechanism, regioselectivity, detailed experimental procedures for synthesis and purification, and expected quantitative outcomes.

Reaction Mechanism and Regioselectivity

The nitration of methyl benzoate is a quintessential electrophilic aromatic substitution (EAS) reaction. The process involves the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid.[1][2] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.[3]

The carbomethoxy group (-COOCH₃) on the methyl benzoate ring is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[1] This deactivation occurs because the group withdraws electron density, making the ring less nucleophilic. The directing effect of this group favors substitution at the meta position. Attack at the ortho and para positions is destabilized due to resonance structures that place a positive charge adjacent to the electron-withdrawing ester group.[4][5] Consequently, the meta isomer is the predominant product.[3][6][7]

References

Application Notes and Protocols for the Reduction of Methyl 4-amino-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals